molecular formula C23H23NO6S B11162468 (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate

Cat. No.: B11162468
M. Wt: 441.5 g/mol
InChI Key: IQQYMYHUQHLIDK-HNNXBMFYSA-N
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Description

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopenta[c]chromen core, which is known for its diverse biological activities, and a sulfonylamino propanoate moiety, which can enhance its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopenta[c]chromen core through cyclization reactions. Subsequent steps involve the introduction of the sulfonylamino propanoate group via sulfonylation and esterification reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids, under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate can be studied for its potential biological activities, such as anti-inflammatory, antioxidant, or anticancer properties.

Medicine

In medicine, this compound may serve as a lead compound for drug development. Its structural features can be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate involves its interaction with specific molecular targets. The cyclopenta[c]chromen core can interact with enzymes or receptors, modulating their activity. The sulfonylamino group can enhance the compound’s binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]acetate
  • (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]butanoate

Uniqueness

Compared to similar compounds, (6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate exhibits unique reactivity due to the specific positioning of its functional groups. This uniqueness can lead to distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23NO6S

Molecular Weight

441.5 g/mol

IUPAC Name

(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C23H23NO6S/c1-13-7-9-16(10-8-13)31(27,28)24-15(3)22(25)29-20-12-11-18-17-5-4-6-19(17)23(26)30-21(18)14(20)2/h7-12,15,24H,4-6H2,1-3H3/t15-/m0/s1

InChI Key

IQQYMYHUQHLIDK-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=C(C3=C(C=C2)C4=C(CCC4)C(=O)O3)C

Origin of Product

United States

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